N-(4-chlorophenethyl)-4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenethyl)-4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a complex organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenethyl)-4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide typically involves multi-step organic reactions. The starting materials often include 4-chlorophenethylamine, cyclopentylamine, and various quinazolinone precursors. The reaction conditions may involve:
Condensation reactions: Combining amines with carbonyl compounds under acidic or basic conditions.
Cyclization reactions: Forming the quinazolinone ring structure through intramolecular reactions.
Amidation reactions: Coupling the amine groups with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch reactors: For small-scale synthesis with precise control over reaction conditions.
Continuous flow reactors: For large-scale production, offering better efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenethyl)-4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Using it as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenethyl)-4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate signaling pathways.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: Compounds with similar core structures but different substituents.
Benzamide derivatives: Compounds with similar amide functionalities but different aromatic groups.
Uniqueness
N-(4-chlorophenethyl)-4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C31H31ClN4O4 |
---|---|
Molecular Weight |
559.1 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-[[1-[2-(cyclopentylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide |
InChI |
InChI=1S/C31H31ClN4O4/c32-24-15-11-21(12-16-24)17-18-33-29(38)23-13-9-22(10-14-23)19-36-30(39)26-7-3-4-8-27(26)35(31(36)40)20-28(37)34-25-5-1-2-6-25/h3-4,7-16,25H,1-2,5-6,17-20H2,(H,33,38)(H,34,37) |
InChI Key |
FQFZPYOFJGBEOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCCC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.